Bendiocarb

Übersicht

Beschreibung

Bendiocarb ist ein Carbamatinsektzid, das für seine Wirksamkeit gegen eine Vielzahl von lästigen Insekten und Krankheitserregern bekannt ist. Es wurde erstmals 1971 von Fisons Ltd. eingeführt und wird derzeit unter verschiedenen Handelsbezeichnungen wie Ficam, Dycarb, Garvox, Turcam, Niomil, Seedox und Tattoo vermarktet . This compound ist akut giftig und wird im Gesundheitswesen und in der Landwirtschaft zur Bekämpfung von Schädlingen wie Bettwanzen, Mücken, Fliegen, Wespen, Ameisen, Flöhen, Kakerlaken, Silberfischen und Zecken eingesetzt . Es ist eines der zwölf Insektizide, die von der Weltgesundheitsorganisation zur Malariabekämpfung empfohlen werden .

2. Herstellungsmethoden

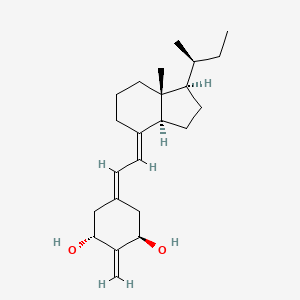

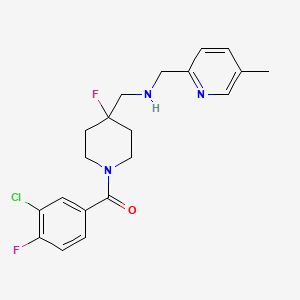

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen die Bildung von Carbamatestern beteiligt ist. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2,2-Dimethyl-1,3-benzodioxol-4-ol mit Methylisocyanat unter kontrollierten Bedingungen . Die industrielle Produktion von this compound beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Bestimmung des Wirkstoffs, um die Reinheit und Qualität des Endprodukts sicherzustellen .

Wissenschaftliche Forschungsanwendungen

Bendiocarb hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung in Studien verwendet, die sich mit Carbamatchmie und Insektizidformulierungen befassen.

Medizin: Untersucht hinsichtlich seiner potenziellen toxikologischen Wirkungen und Wirkmechanismen in Säugetiersystemen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Acetylcholinesterase hemmt, ein Enzym, das für die normale Übertragung von Nervenimpulsen unerlässlich ist . Durch die Bindung an die aktive Stelle dieses Enzyms führt this compound zu einer Anhäufung von Acetylcholin an Nerven-Muskel-Stellen, wodurch die normale Nervenfunktion gestört wird . Dieser Mechanismus ähnelt dem anderer Carbamatinsektizide, wodurch this compound wirksam bei der Bekämpfung einer Vielzahl von Insekten ist .

Wirkmechanismus

Target of Action

Bendiocarb primarily targets the enzyme acetylcholinesterase (AChE) in insects . AChE plays a crucial role in the normal transmission of nerve impulses by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound, like other carbamates, acts as a reversible inhibitor of AChE . It binds to the active site of AChE, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine at nerve muscle sites, disrupting the normal transmission of nerve impulses .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway in insects. The accumulation of acetylcholine at nerve muscle sites due to AChE inhibition results in continuous stimulation of the postsynaptic membrane. This overstimulation of the nervous system can lead to symptoms such as convulsions, paralysis, and ultimately death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By inhibiting AChE and causing an accumulation of acetylcholine, this compound disrupts the normal functioning of an insect’s nervous system . This can lead to a range of effects, from behavioral changes to physical paralysis and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, while this compound is moderately mobile, field studies suggest that it generally degrades before leaching through the soil . Furthermore, exposure to even extremely low doses of this compound can have significant effects on non-target organisms, indicating that the environmental presence of this compound, even at trace levels, can have broad ecological implications .

Biochemische Analyse

Biochemical Properties

Bendiocarb functions by inhibiting acetylcholinesterase, an enzyme crucial for the normal transmission of nerve impulses . This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in the paralysis and death of the insect . The interaction between this compound and acetylcholinesterase is reversible, distinguishing it from other types of insecticides that cause permanent inhibition .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In mammalian cells, it can cause cytotoxicity and genotoxicity, as observed in studies on bone marrow cells of the lizard Calotes versicolor . In human immune cells, this compound exposure has been shown to inhibit T cell proliferation and alter cytokine production, indicating its potential to disrupt immune function . Additionally, prenatal exposure to this compound has been associated with changes in fetal immune cell homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase . By binding to the active site of this enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses . This results in continuous stimulation of the nerves, causing paralysis and death in insects . The reversible nature of this inhibition allows for the eventual recovery of acetylcholinesterase activity once this compound is metabolized and excreted .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time depending on the substrate and environmental conditions. Studies have shown that the residual life of this compound on different surfaces can range from 6 to 13 weeks . The stability and efficacy of this compound are influenced by factors such as temperature, humidity, and the type of surface treated . Over time, this compound can degrade, reducing its effectiveness in controlling pests .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause sublethal biochemical and physiological changes, such as altered grooming behavior and increased oxidative stress in insects . At higher doses, this compound can cause acute toxicity, leading to symptoms such as muscle tremors, vomiting, and diarrhea in mammals . In severe cases, high doses can result in paralysis and death .

Metabolic Pathways

This compound is metabolized in the liver by various enzymes, including cytochrome P450 monooxygenases . These enzymes facilitate the breakdown of this compound into less toxic metabolites, which are then excreted from the body . The metabolic pathways involved in this compound degradation can vary between species, influencing the compound’s toxicity and persistence .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its distribution throughout the body . This compound is also capable of crossing the blood-brain barrier, which contributes to its neurotoxic effects . The compound’s distribution is influenced by factors such as lipid solubility and the presence of transport proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with acetylcholinesterase at nerve synapses . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its activity is largely dependent on its ability to reach and inhibit acetylcholinesterase within the cytoplasm .

Vorbereitungsmethoden

Bendiocarb is synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of 2,2-dimethyl-1,3-benzodioxol-4-ol with methyl isocyanate under controlled conditions . The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the determination of the active ingredient, ensuring the purity and quality of the final product .

Analyse Chemischer Reaktionen

Bendiocarb unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen von this compound können zu verschiedenen reduzierten Formen der Verbindung führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Bendiocarb gehört zur Gruppe der Carbamatinsektizide, zu denen Verbindungen wie Carbaryl, Aldicarb und Propoxur gehören . Im Vergleich zu diesen Verbindungen wird this compound als mittelschwer giftig eingestuft und ist für seine hohe insektizide Aktivität bei niedrigen Dosierungen bekannt . Seine einzigartigen Eigenschaften, wie z. B. praktisch geruchlos und keine unansehnliche Ablagerung hinterlassend, machen es für den Einsatz im Haushalt und im Gesundheitswesen akzeptabel .

Ähnliche Verbindungen

Carbaryl: Ein weiteres Carbamatinsektzid mit ähnlichen Wirkmechanismen, aber unterschiedlichen Toxizitätsstufen.

Aldicarb: Bekannt für seine hohe Toxizität und Wirksamkeit gegen eine Vielzahl von Schädlingen.

Propoxur: Im Gesundheitswesen zur Bekämpfung von Schädlingen wie Mücken und Kakerlaken eingesetzt.

Die einzigartige Kombination aus hoher Wirksamkeit, mäßiger Toxizität und Vielseitigkeit in der Anwendung macht this compound zu einem wertvollen Werkzeug in der Schädlingsbekämpfung und wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

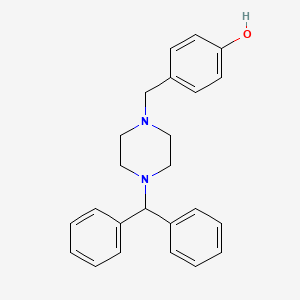

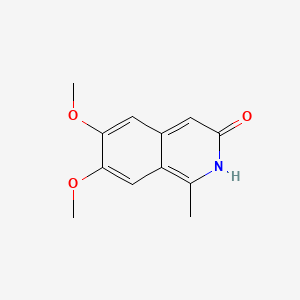

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2)15-8-6-4-5-7(9(8)16-11)14-10(13)12-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGRYVFLWGFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Record name | BENDIOCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032327 | |

| Record name | Bendiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bendiocarb is a white solid. Melting point 265 °F (129-130 °C). Insoluble in water. Used as a contact insecticide., Odorless white crystals formulated as dusts, granules, wettable powders, and sprays; [EXTOXNET], White solid. | |

| Record name | BENDIOCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bendiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 260 mg/L at 25 °C, 200 g/kg acetone; 100 g/kg dichloromethane; 200 g/kg dioxane; 40 g/kg benzene; 10 g/kg ethanol, 350 ppm in hexane, In dichloromethane 200-300, acetone 15-200, methanol 75-100, ethyl acetate 60-75, p-xylene 11.7, n-hexane 0.225 (all in g/L, 20 °C), Solubility in kerosene 0.03% | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm at 20 °C | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.25 | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000345 [mmHg], 4.6 mPa /3.45X10-5 mm Hg/ at 25 °C, 5x10-6 mmHg | |

| Record name | Bendiocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

White powder, White solid, Colorless, crystalline solid | |

CAS No. |

22781-23-3 | |

| Record name | BENDIOCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bendiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22781-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendiocarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022781233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendiocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFH0ZU0A5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

129.6 °C, "265 °F" | |

| Record name | BENDIOCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENDIOCARB (FICAM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/781 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.